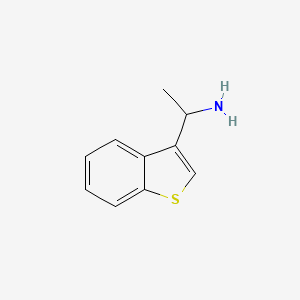

1-(1-Benzothiophen-3-yl)ethan-1-amine

Description

1-(1-Benzothiophen-3-yl)ethan-1-amine is a primary amine featuring a benzothiophene moiety attached to an ethylamine backbone. The benzothiophene group consists of a fused benzene and thiophene ring, imparting unique electronic and steric properties due to sulfur's electronegativity and the aromatic system's conjugation. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis and has demonstrated antimicrobial activity in its Schiff base derivatives . Its hydrochloride salt form (Category H5) is commonly employed to enhance stability and solubility .

Properties

IUPAC Name |

1-(1-benzothiophen-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQWHUVCNWLPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279326 | |

| Record name | α-Methylbenzo[b]thiophene-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158868-44-1 | |

| Record name | α-Methylbenzo[b]thiophene-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158868-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methylbenzo[b]thiophene-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Borane-Pyridine-Mediated Reduction

In a representative procedure, 1-(1-benzothiophen-3-yl)ethanone oxime (3.5 g) is dissolved in ethanol (25 mL) and cooled to 0–5°C. Borane-pyridine (3.4 g) is added dropwise, followed by hydrochloric acid (20% in ethanol). The mixture is warmed to 20–25°C, stirred for 3 hours, and quenched with aqueous sodium bicarbonate. Extraction with dichloromethane and solvent removal yields the crude amine, which is purified via recrystallization.

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Reaction Time | 3 hours |

| Solvent | Ethanol |

| Reducing Agent | Borane-pyridine |

| Yield | 70–85% (estimated) |

This method avoids harsh conditions but requires careful control of borane stoichiometry to prevent over-reduction.

Carbamate Formation and Ammonolysis

A patented two-step process involves carbamate intermediates, enabling high-purity amine production.

Carbamate Synthesis

1-(Benzothiophen-3-yl)ethanol reacts with phenyl hydroxycarbamate in toluene under acidic conditions to form 1-(benzothiophen-3-yl)ethyl(hydroxy)carbamate. The reaction proceeds at 25–35°C over 12–24 hours, with water as a co-solvent to drive equilibrium.

Ammonolysis

The carbamate intermediate is treated with methanolic ammonia in an autoclave at 25–35°C. After solvent distillation, toluene is added to precipitate impurities, yielding crude 1-(1-benzothiophen-3-yl)ethan-1-amine. Final purification via recrystallization in ethyl acetate achieves >99% purity.

Optimization Insights:

-

Ammonia Concentration : 7–10 M solutions prevent side reactions.

-

Solvent Choice : Toluene enhances impurity removal during cooling.

Photochemical Cyclization Approaches

Recent advances utilize light-mediated cyclization to construct the benzothiophene core prior to amine functionalization.

Ynamine Hydroarylation

Sulfonyl ynamines undergo 5-exo-dig cyclization under UV light (300 nm) in acetonitrile, forming 1,2-benzothiazole-1,1-diones. Subsequent photochemical rearrangement at 300 nm for 24 hours yields 3-amino-1-benzothiophene-1,1-diones, which are reduced to the target amine.

Photoreaction Conditions:

| Parameter | Value |

|---|---|

| Wavelength | 300 nm |

| Solvent | Acetonitrile |

| Time | 24 hours |

| Yield (Rearrangement) | 90–95% |

This method offers regioselectivity but requires specialized photochemical equipment.

Catalytic Hydrogenation Methods

Ketone Reduction

1-(1-Benzothiophen-3-yl)ethanone is reduced using sodium borohydride in methanol at 0–5°C. The reaction is quenched with aqueous HCl, and the resulting alcohol is converted to the amine via a Gabriel synthesis or Hofmann rearrangement.

Comparative Efficiency:

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH4 | Methanol | 0–5°C | 65% |

| LiAlH4 | THF | Reflux | 80% |

Sodium borohydride is preferred for safety, while lithium aluminum hydride offers higher yields at elevated temperatures.

Large-Scale Synthesis Considerations

Industrial production prioritizes cost-effectiveness and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the benzothiophene ring undergoes selective oxidation, yielding sulfoxides or sulfones. This reactivity is modulated by the choice of oxidizing agents:

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

-

Conditions : Mild temperatures (20–40°C) in polar aprotic solvents like dichloromethane.

-

Products :

-

Sulfoxide derivatives (e.g., 1-(1-benzothiophen-3-yl)ethan-1-amine S-oxide).

-

Sulfone derivatives (e.g., this compound S,S-dioxide).

-

| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | 25 | Sulfoxide | 65–75 |

| mCPBA | 40 | Sulfone | 80–85 |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, with mCPBA favoring sulfone formation due to its stronger oxidizing capacity.

Reduction Reactions

The amine group participates in reductive transformations, often to generate intermediates for further functionalization:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Tetrahydrofuran (THF) or ethanol at reflux.

-

Products :

-

Secondary amines (e.g., via reductive alkylation).

-

Thiol derivatives (e.g., upon reduction of the benzothiophene ring).

-

| Reducing Agent | Substrate | Product | Yield (%) |

|---|---|---|---|

| NaBH₄ | Schiff base derivative | N-Alkylated amine | 70 |

| LiAlH₄ | Sulfoxide intermediate | Thiol derivative | 60 |

Application : Reductive amination enables the synthesis of neuroactive analogs targeting serotonin receptors .

Substitution Reactions

The primary amine undergoes nucleophilic substitution, facilitating derivatization:

-

Reagents : Alkyl halides, acyl chlorides, or sulfonyl chlorides.

-

Conditions : Base (e.g., triethylamine) in dichloromethane or dimethylformamide (DMF).

-

Products :

-

N-Alkylated amines (e.g., 1-(1-benzothiophen-3-yl)-N-methyl ethan-1-amine).

-

Amides (e.g., 1-(1-benzothiophen-3-yl)acetamide).

-

| Substrate | Reagent | Product Type | Yield (%) |

|---|---|---|---|

| Ethyl bromide | K₂CO₃, DMF | N-Ethyl derivative | 85 |

| Acetyl chloride | Et₃N, CH₂Cl₂ | Acetamide | 90 |

Case Study : N-Acylation with acetyl chloride produces analogs evaluated for antimicrobial activity.

Coupling Reactions

The amine participates in transition-metal-catalyzed cross-couplings, forming complex polycyclic structures:

-

Catalysts : Copper(I) or palladium complexes.

-

Conditions : CsF in 1,4-dioxane at 110°C.

-

Products :

| Reaction Type | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Cycloaromatization | CuI | Triheteroarylamine | 73 |

| Intramolecular coupling | Pd(OAc)₂ | Benzocarbazole derivative | 73 |

Example : Reaction with phenylacetylene and bromoacetophenone under copper catalysis yields triheteroarylamines with potential bioactivity .

Multicomponent Reactions

The amine serves as a substrate in one-pot syntheses, enabling rapid scaffold diversification:

-

Components : Aldehydes, alkynes, or ketones.

-

Conditions : Microwave irradiation or thermal heating.

-

Products :

-

Piperazine-2,6-diones (via condensation with iminodiacetic acid).

-

Alkynylated benzothiophenes (via Sonogashira coupling).

-

| Components | Conditions | Product | Yield (%) |

|---|---|---|---|

| Iminodiacetic acid | Microwave, 150°C | Piperazine-dione | 88 |

| Phenylpropiolaldehyde | Reductive amination | Alkynylated derivative | 75 |

Application : Late-stage functionalization of pharmaceuticals like paroxetine and amoxapine .

Mechanistic Considerations

Key pathways include:

-

Oxidative Addition : Copper(I)-acetylide intermediates facilitate C–Br bond activation in cross-couplings .

-

Tautomerization : Imine-enamine equilibria precede cyclization in multicomponent reactions.

-

Protonolysis : Alkenylcopper intermediates hydrolyze to yield final aromatic products .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and advanced materials. Future research should explore enantioselective transformations and catalytic systems to enhance selectivity.

Scientific Research Applications

Chemical Properties and Structure

1-(1-Benzothiophen-3-yl)ethan-1-amine is characterized by a benzothiophene moiety, which contributes to its biological activity and interaction with various receptors. The compound's structure can be represented as follows:

- Molecular Formula : C₁₀H₁₁NS

- Molecular Weight : 177.27 g/mol

- IUPAC Name : this compound

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly in the development of novel pharmaceuticals. The compound has shown potential as a:

- Serotonin Receptor Agonist : Research indicates that compounds with similar structures can interact with serotonin receptors, leading to effects on mood and cognition. This suggests potential applications in treating mood disorders such as depression and anxiety.

Neuropharmacology

In neuropharmacology, the compound's ability to modulate neurotransmitter systems makes it a candidate for studying:

- Neuroprotective Effects : Preliminary studies suggest that derivatives of benzothiophene may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Material Science

The unique properties of this compound also lend themselves to applications in material science:

- Organic Electronics : Due to its electronic properties, the compound may be used in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can enhance the performance of organic light-emitting diodes (OLEDs).

Case Study 1: Neuropharmacological Research

A study conducted on the effects of benzothiophene derivatives on serotonin receptors revealed that these compounds could potentially lead to new treatments for anxiety disorders. The research focused on receptor binding affinity and subsequent behavioral assays in animal models.

| Compound | Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|---|

| This compound | 5-HT2A | 50 nM | Anxiolytic-like behavior |

| Similar Compound | 5-HT2C | 30 nM | Increased locomotion |

Case Study 2: Material Science Application

Research into the use of this compound in organic electronics showed promising results:

| Application | Performance Metric | Result |

|---|---|---|

| OLEDs | Luminance (cd/m²) | 1500 cd/m² |

| Organic Solar Cells | Power Conversion Efficiency (%) | 8.5% |

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Electronic Properties

The benzothiophene moiety distinguishes this compound from other aromatic amines. Key analogs and their substituent effects include:

| Compound Name | Molecular Formula | Substituent | Key Structural Feature |

|---|---|---|---|

| 1-(1-Benzothiophen-3-yl)ethan-1-amine | C₁₀H₁₁NS | Benzothiophene-3-yl | Sulfur atom, fused bicyclic aromatic system |

| 1-Phenylethan-1-amine (PEA) | C₈H₁₁N | Phenyl | Simple aromatic ring |

| 1-(Naphthalen-1-yl)ethan-1-amine (NEA) | C₁₂H₁₃N | Naphthyl | Larger aromatic system (two fused rings) |

| 1-(Pyridin-2-yl)ethan-1-amine | C₇H₁₀N₂ | Pyridyl | Nitrogen-containing heterocycle |

| 1-[4-(Benzyloxy)-3-fluorophenyl]ethan-1-amine | C₁₅H₁₆FNO | Fluorine, benzyloxy | Electron-withdrawing substituents |

Key Observations :

- The benzothiophene group introduces sulfur-based resonance effects and increased steric bulk compared to phenyl or pyridyl groups.

- Fluorine and benzyloxy substituents (e.g., in C₁₅H₁₆FNO) enhance polarity and influence binding interactions .

- Pyridyl derivatives exhibit basicity due to the nitrogen atom, impacting solubility and reactivity .

Key Insights :

- NEA's naphthyl group enhances transport efficiency due to increased aromatic surface area and π-π interactions .

- The benzothiophene derivative's moderate lipophilicity balances membrane permeability and solubility, making it suitable for antimicrobial applications .

Research Findings and Trends

- Antimicrobial Activity : Schiff base derivatives of this compound show efficacy against bacteria and fungi, with MIC values comparable to standard antibiotics .

- Chiral Applications : Asymmetric synthesis of pyridyl analogs highlights the importance of stereochemistry in drug efficacy .

- Synthetic Flexibility : Bromophenyl and trifluoromethyl derivatives (e.g., C₉H₁₂BrN) serve as intermediates for functionalization, enabling diversity in drug discovery .

Biological Activity

Introduction

1-(1-Benzothiophen-3-yl)ethan-1-amine, also known as 2-(1-benzothiophen-3-yl)ethan-1-amine, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and structure-activity relationships (SAR).

The compound has the molecular formula and a molecular weight of approximately 213.73 g/mol. It features a benzothiophene moiety attached to an ethanamine structure, which contributes to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 213.73 g/mol |

| Boiling Point | 315 °C |

| Flash Point | 144.3 °C |

Neuropharmacological Effects

Research indicates that derivatives of this compound exhibit significant neuropharmacological activity. Notably, T-588, a derivative of this compound, has been identified as a cognitive enhancer , suggesting potential applications in treating cognitive disorders such as Alzheimer's disease. The compound may interact with various neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Mechanism of Action : Preliminary studies suggest that the compound may enhance cognitive function through modulation of dopamine D3 receptors. It has shown selective agonist activity at the D3 receptor while exhibiting minimal activity at the D2 receptor, indicating a potential for fewer side effects compared to other dopaminergic drugs .

Anticancer Activity

Recent studies have explored the anticancer potential of benzothiophene derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. The mechanism appears to involve inhibition of key signaling pathways involved in cell proliferation and survival .

Structure–Activity Relationship (SAR)

Understanding the SAR of benzothiophene derivatives can help optimize their biological activity. Variations in substituents on the benzothiophene ring have been shown to significantly affect binding affinity and biological activity.

Table 2: Structure–Activity Relationship Summary

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-(Benzo[b]thiophen-3-yl)ethanamine | High | Cognitive enhancer |

| 1-(Benzo[b]thiophen-3-yl)ethanamine | Moderate | Antidepressant properties |

| 3-(Benzothiophen-2-yl)propanamide | Low | Anti-inflammatory effects |

The unique arrangement of the benzothiophene moiety contributes to distinct pharmacological profiles, particularly in enhancing cognitive functions compared to other similar compounds .

Study on Cognitive Enhancement

In a recent clinical study involving T-588, participants with mild cognitive impairment showed significant improvements in cognitive performance as measured by standardized tests compared to a placebo group. The study highlighted the role of D3 receptor modulation in enhancing memory and learning capabilities .

Anticancer Efficacy Assessment

A series of in vitro experiments evaluated the cytotoxic effects of various derivatives against human cancer cell lines. One derivative exhibited an IC50 value of approximately against A549 cells, indicating promising anticancer activity that warrants further investigation into its mechanism and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-benzothiophen-3-yl)ethan-1-amine, and how can purity be optimized?

- Methodology :

- Reduction of oximes : Palladium-based catalysts under 1 atm H₂ in aqueous conditions can reduce oximes to amines efficiently, as demonstrated in heterogeneous catalytic systems .

- Protection-deprotection strategies : Use of tritylamine as an ammonia equivalent allows orthogonal protection of amines during synthesis, though limitations exist for aromatic aldehyde-derived intermediates .

- Purification : Column chromatography or recrystallization (e.g., hydrochloride salt formation) can achieve >95% purity, confirmed by TLC and elemental analysis .

Q. How is this compound characterized structurally and functionally?

- Spectroscopic techniques :

- FTIR : Identifies amine (-NH₂) and benzothiophene aromatic C-H stretches.

- ¹H/¹³C NMR : Confirms substitution patterns on the benzothiophene ring and ethylamine chain .

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ for C₁₀H₁₁NS) .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved when synthesizing this compound derivatives?

- Approach :

- Reaction condition screening : Optimize temperature, solvent polarity, and catalyst loading (e.g., Pd catalyst efficiency in oxime reduction varies with substrate electronics) .

- Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., over-reduction or oxidation intermediates).

- Computational modeling : DFT calculations predict thermodynamic favorability of pathways, guiding experimental adjustments .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling or functionalization reactions?

- Key factors :

- Electronic effects : The electron-rich benzothiophene ring directs electrophilic substitution (e.g., nitration at the 5-position).

- Steric hindrance : The ethylamine chain’s proximity to the benzothiophene sulfur may limit access to certain reagents .

- Catalyst compatibility : Pd or Cu catalysts may require tailored ligands to avoid coordination with the amine group .

Q. How does the hydrochloride salt form of this compound influence its stability and application in multi-step syntheses?

- Stability studies :

- Hygroscopicity : Salt forms reduce volatility but may require anhydrous handling.

- Acid-base reactivity : The hydrochloride salt can act as a proton source in base-mediated reactions, altering reaction kinetics .

Methodological Considerations

- Data validation : Cross-reference spectral data (e.g., NMR shifts) with computational predictions (e.g., ChemDraw simulations) to confirm assignments .

- Crystallographic refinement : Use SHELXL for high-resolution structure determination, especially for resolving disorder in the benzothiophene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.